

Omipalisib plasma concentration optimization >30 ng/ml

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Omipalisib

CAS No.: 1086062-66-9

Cat. No.: S548408

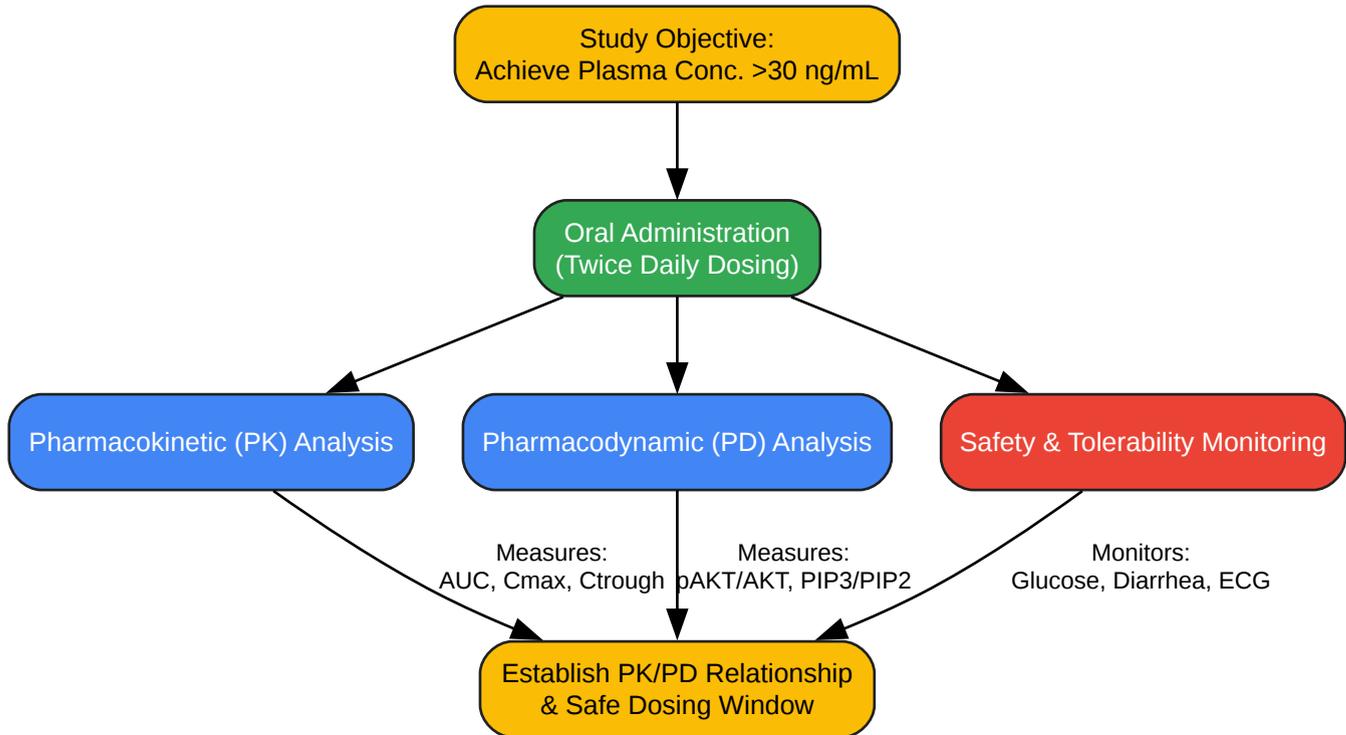
[Get Quote](#)

Achieving Target Plasma Concentration

The target plasma concentration of >30 ng/mL is based on preclinical and clinical data for effective inhibition of the PI3K/mTOR pathway [1] [2]. The table below summarizes successful dosing regimens from published studies.

Model System	Dosing Regimen	Key Pharmacokinetic & Safety Findings	Citation
Canine (AV Block Dog Model)	1 mg/kg , administered twice daily (BID) for 7 days.	Achieved accumulative plasma levels >30 ng/mL. Associated with adverse events in this model. [1]	
Human (IPF Patients, Phase I)	2 mg , administered twice daily (BID) for 8 days.	Demonstrated acceptable tolerability at exposures with confirmed systemic and lung target engagement. [3] [2]	
Human (IPF Patients, Phase I)	Lower doses of 0.25 mg and 1 mg , administered twice daily (BID).	Showed dose-related increases in blood exposure and pharmacodynamic activity. [3] [2]	

The following diagram outlines the core experimental workflow for establishing a pharmacokinetic and pharmacodynamic profile, based on the methodologies from these studies:



[Click to download full resolution via product page](#)

Troubleshooting & FAQs

Q1: What should I do if I cannot achieve the target plasma concentration of >30 ng/mL?

- **Increase Dosing Frequency:** A key finding from the canine study was that switching from a once-daily (QD) to a **twice-daily (BID)** regimen successfully increased accumulative plasma levels above the target threshold [1]. This helps maintain a higher trough concentration (C_{t rough}).
- **Consider Dose Escalation:** Human clinical trials successfully used doses up to **2 mg twice daily** [3] [2]. Any dose escalation should be done cautiously with close monitoring for adverse events.

Q2: What are the common adverse events associated with **omipalisib, and how might they impact dosing?**

- **Common Events:** The most frequently reported adverse event in human trials is **diarrhea** [3] [2]. Metabolic disturbances, specifically **dose-related increases in blood glucose and insulin**, are also expected "on-target" effects of PI3K inhibition [3] [2].

- **Impact on Dosing:** Adverse events may necessitate **dose interruption, reduction, or discontinuation**. One canine study reported that a subject had to miss a dose on the final day due to severe adverse events [1]. Proactive monitoring is essential.

Q3: How can I confirm that the achieved plasma concentration is sufficient for target engagement?

- **Use Pharmacodynamic (PD) Biomarkers:** The human IPF study provides a clear methodology for confirming target engagement. Effective **omipalisib** exposure should lead to:
 - **Inhibition of AKT phosphorylation** (pAKT/AKT ratio) in platelet-rich plasma (PRP) or other accessible cells [2].
 - **Reduction in the PIP3/PIP2 ratio** in analyzed cells [2].
 - **Reduced 18F-FDG uptake** in target tissues, as measured by PET/CT [2].

Detailed Experimental Protocol: Measuring PK/PD in a Preclinical Model

This protocol is adapted from the chronic **omipalisib** study in the AV block dog model [1].

1. Animal Preparation & Dosing

- **Model:** Use adult mongrel dogs with surgically induced complete AV block and a pacemaker implanted in the right ventricular apex (RVA).
- **Pacing Mode:** Pace the hearts in VDD mode to maintain sinus rhythm and prevent bradycardia-induced remodeling for about 15 days.
- **Dosing:** Administer **omipalisib** orally via powder-filled capsules. The effective regimen was **1 mg/kg, twice daily (at 8:00 AM and 5:00 PM) for 7 days**.

2. Blood Sampling for Pharmacokinetics

- **Schedule:** Collect venous blood samples (e.g., from the cephalic vein) at critical time points.
 - **On Day 1:** Sample at 1 hour and 4 hours post-administration.
 - **On Day 7:** Sample at 1 hour post-administration (to assess C_{max} and accumulative exposure).
- **Analysis:** Use a validated analytical method, such as protein precipitation followed by HPLC-MS/MS analysis, to determine **omipalisib** plasma concentrations [2].

3. Assessment of Arrhythmic Risk (Standardized Proarrhythmic Challenge)

- **Conditions:** Under anesthesia and at a controlled bradycardia (60 beats per minute).

- **Challenge:** Infuse the IKr blocker dofetilide (25 µg/kg i.v.) for 5 minutes or until the first Torsade de Pointes (TdP) arrhythmia occurs.
- **Measurements:**
 - Record **QT interval prolongation** at baseline and after the dofetilide challenge.
 - Monitor for **ventricular arrhythmias** (single ectopic beats, multiple ectopic beats, TdP).

4. Terminal Isolation of Cardiomyocytes

- **Procedure:** Isolate ventricular cardiomyocytes from treated dogs.
- **Measurement:** Use patch-clamp techniques to measure **IKs current density**, which is expected to be diminished after **omipalisib** treatment, explaining the QT prolongation at a cellular level [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. PI3K/mTOR inhibitor omipalisib prolongs cardiac ... [pmc.ncbi.nlm.nih.gov]
2. A randomised, placebo-controlled study of omipalisib (PI3K ... [publications.ersnet.org]
3. A randomised, placebo-controlled study of omipalisib (PI3K ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Omipalisib plasma concentration optimization >30 ng/ml]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548408#omipalisib-plasma-concentration-optimization-gt-30-ng-ml>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com